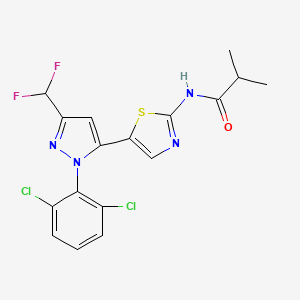

BMS-5

Descripción

LIMK inhibito

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUGBSGLHRJSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113664 | |

| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338247-35-0 | |

| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of LIMKi3: A Technical Guide for Researchers

Abstract

LIMKi3 is a potent, small-molecule inhibitor of LIM kinase 1 (LIMK1) and LIMK2, key regulators of actin cytoskeletal dynamics.[1] By targeting these kinases, LIMKi3 disrupts the phosphorylation of cofilin, an actin-depolymerizing factor, leading to significant alterations in cellular processes such as motility, invasion, and division.[1][2][3] This guide provides an in-depth analysis of the mechanism of action of LIMKi3, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to LIM Kinases and Actin Dynamics

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of the actin cytoskeleton.[4][5] The actin cytoskeleton is a dynamic network of protein filaments essential for maintaining cell shape, facilitating cell movement, and enabling cell division.[3] The constant assembly and disassembly of actin filaments, a process known as actin treadmilling, is tightly controlled by a variety of actin-binding proteins.[6]

One of the most critical regulators of actin dynamics is cofilin.[3] Cofilin promotes the depolymerization of actin filaments by binding to ADP-actin subunits and inducing a twist in the filament, which leads to its severing and disassembly.[6] The activity of cofilin is, in turn, regulated by phosphorylation. LIMK1 and LIMK2 phosphorylate cofilin at its N-terminal serine-3 residue, which inactivates its actin-depolymerizing function.[2][3] This inactivation leads to the stabilization and accumulation of F-actin (filamentous actin).[3]

Mechanism of Action of LIMKi3

LIMKi3 functions as a direct and potent inhibitor of both LIMK1 and LIMK2.[1] By binding to the ATP-binding pocket of these kinases, LIMKi3 prevents the transfer of a phosphate group from ATP to cofilin.[7] This inhibition of LIMK activity results in a decrease in the levels of phosphorylated cofilin (p-cofilin).[1][4] With reduced phosphorylation, cofilin remains in its active, dephosphorylated state, where it can actively depolymerize F-actin.[3] The net effect of LIMKi3 treatment is a reduction in stabilized F-actin structures and an increase in actin dynamics.[1][2]

Signaling Pathway

The signaling cascade leading to LIMK activation and subsequent cofilin phosphorylation is often initiated by the Rho family of small GTPases, including Rho, Rac, and Cdc42.[1][4] These GTPases act as molecular switches that, when activated, trigger downstream signaling pathways. For instance, Rho-associated kinase (ROCK) and p21-activated kinase (PAK) are known upstream activators of LIMK1 and LIMK2.[4]

The following diagram illustrates the signaling pathway inhibited by LIMKi3:

Caption: Signaling pathway showing LIMKi3 inhibition of LIMK1/2.

Quantitative Data

The potency of LIMKi3 has been quantified through various in vitro assays, primarily by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.[8]

| Target | IC50 (nM) | Assay Type | Reference |

| LIMK1 | 7 | In vitro kinase assay | [1][5] |

| LIMK2 | 8 | In vitro kinase assay | [1][5] |

Experimental Protocols

The mechanism of action of LIMKi3 has been elucidated through a series of key experiments. Below are detailed methodologies for two such experiments.

In Vitro Kinase Assay for LIMK Inhibition

This protocol is designed to measure the direct inhibitory effect of LIMKi3 on the kinase activity of LIMK1 and LIMK2.

Objective: To determine the IC50 value of LIMKi3 for LIMK1 and LIMK2.

Materials:

-

Recombinant human LIMK1 and LIMK2 enzymes

-

Biotinylated full-length human destrin (cofilin) as a substrate[4][9]

-

Radioactive [γ-³²P]ATP

-

Kinase reaction buffer

-

LIMKi3 (dissolved in DMSO)

-

Streptavidin-coated plates

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of LIMKi3 in kinase reaction buffer.

-

In a microplate, add the recombinant LIMK enzyme (LIMK1 or LIMK2) to each well.

-

Add the different concentrations of LIMKi3 to the wells. Include a control well with DMSO only.

-

Initiate the kinase reaction by adding the substrate (biotinylated destrin) and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity in each well using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the LIMKi3 concentration to determine the IC50 value.

Caption: Workflow for an in vitro kinase assay to determine LIMKi3 potency.

Cellular Invasion Assay (Matrigel)

This protocol assesses the effect of LIMKi3 on the invasive potential of cancer cells, a process highly dependent on actin cytoskeletal rearrangements.

Objective: To evaluate the impact of LIMKi3 on the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Human breast cancer cells (e.g., MDA-MB-231)[1]

-

Cell culture medium

-

Matrigel-coated Boyden chamber inserts

-

LIMKi3 (dissolved in DMSO)

-

Chemoattractant (e.g., serum-containing medium)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Culture MDA-MB-231 cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

In the lower chamber of the Boyden apparatus, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Resuspend the starved cells in serum-free medium containing various concentrations of LIMKi3 (e.g., 0-10 µM) or DMSO as a control.[1]

-

Add the cell suspension to the upper chamber of the inserts.

-

Incubate the plate for a period that allows for invasion (e.g., 24 hours).

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained, invaded cells in several fields of view using a microscope.

-

Quantify the reduction in invasion as a percentage of the control.

Caption: Workflow for a Matrigel invasion assay to assess LIMKi3's anti-invasive effects.

Cellular and Physiological Effects

The inhibition of LIMK by LIMKi3 has been shown to have significant effects on various cellular processes in different biological contexts:

-

Cancer: In human breast cancer cells (MDA-MB-231), treatment with LIMKi3 resulted in a dose-dependent inhibition of cofilin phosphorylation and a reduction in F-actin signal intensity.[1] This led to a significant decrease in cancer cell invasion in three-dimensional Matrigel assays.[1]

-

Oocyte Maturation: In porcine oocytes, LIMKi3 treatment disrupted the distribution of actin microfilaments, leading to failures in spindle positioning and ultimately suppressing oocyte maturation.[2]

-

Neuroprotection: Studies have suggested that LIMK inhibition may have neuroprotective effects. In a model of spinal cord injury, a LIMK inhibitor was shown to promote neurite outgrowth.[10]

Conclusion

LIMKi3 is a highly potent and specific inhibitor of LIMK1 and LIMK2. Its mechanism of action, centered on the prevention of cofilin phosphorylation, leads to a significant modulation of actin cytoskeletal dynamics. This activity translates into profound effects on complex cellular behaviors such as motility and invasion, making LIMKi3 a valuable tool for research in oncology, cell biology, and developmental biology. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of LIMK inhibition.

References

- 1. apexbt.com [apexbt.com]

- 2. LIMK1/2 inhibitor LIMKi 3 suppresses porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of actin dynamics through phosphorylation of cofilin by LIM-kinase [ideas.repec.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. youtube.com [youtube.com]

- 7. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Downstream Signaling Pathways Modulated by LIMKi3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of LIMKi3, a potent and selective small-molecule inhibitor of LIM kinases (LIMK1 and LIMK2). We will delve into its mechanism of action, the core signaling pathways it affects, and the resultant cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the complex biological processes using pathway and workflow diagrams.

Introduction to LIMKi3

LIMKi3 (also known as BMS-5) is a cell-permeable and highly selective inhibitor of both LIMK1 and LIMK2.[1][2] These kinases are crucial regulators of cytoskeletal dynamics, primarily through their control of actin filament turnover.[3] LIM kinases are downstream effectors of the Rho family of small GTPases and are implicated in a multitude of cellular processes, including cell motility, division, and morphogenesis.[3][4][5] Due to their central role in these functions, dysregulation of LIMK signaling is linked to various pathologies, including cancer metastasis, neurological disorders, and viral infections, making them attractive therapeutic targets.[3][4][5] LIMKi3 serves as a critical chemical probe for elucidating the precise roles of LIMK in health and disease.

Mechanism of Action of LIMKi3

LIMKi3 functions as a Type I, ATP-competitive inhibitor.[6][7] It binds to the ATP-binding pocket of the LIMK1 and LIMK2 kinase domains, preventing the binding of ATP and subsequent phosphorylation of their substrates. The primary and most well-characterized substrate of LIMKs is cofilin, an actin-depolymerizing factor.[3][4][8] By inhibiting LIMK, LIMKi3 prevents the phosphorylation of cofilin, leading to a cascade of downstream effects centered on the regulation of actin dynamics.

Core Signaling Pathway Affected by LIMKi3: The Rho-ROCK-LIMK-Cofilin Axis

The canonical pathway involving LIM kinases begins with signals from the Rho family of small GTPases (e.g., RhoA, Rac1, and Cdc42).[2][4][5][6]

-

Activation: Upstream signals activate Rho GTPases, which in turn activate their downstream effectors, such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[3][5][6]

-

LIMK Phosphorylation: ROCK and PAK directly phosphorylate LIMK1 (at Threonine 508) and LIMK2 (at Threonine 505) within their activation loops, thereby activating them.[5]

-

Cofilin Inactivation: Activated LIMK then phosphorylates cofilin on a critical N-terminal serine residue (Ser3).[1][6][9] This phosphorylation event inactivates cofilin, preventing it from binding to and severing actin filaments.[4][10]

-

Actin Stabilization: With cofilin inactivated, the rate of actin depolymerization decreases, leading to the accumulation and stabilization of F-actin stress fibers.[1][6]

LIMKi3 directly intervenes at step #3. By inhibiting LIMK, it prevents cofilin phosphorylation. This results in an increased pool of active, dephosphorylated cofilin, which then promotes the disassembly of actin filaments, fundamentally altering the cell's actin cytoskeleton.[1]

Figure 1: The Rho-ROCK-LIMK-Cofilin signaling pathway and the inhibitory action of LIMKi3.

Quantitative Data on LIMKi3 Activity

The potency of LIMKi3 has been characterized in various in vitro and cellular assays. The following tables summarize key quantitative metrics.

Table 1: In Vitro Inhibitory Activity of LIMKi3

| Target | IC₅₀ Value | Assay Type | Source |

| LIMK1 | 7 nM | Kinase Assay | [2][4][8] |

| LIMK2 | 8 nM | Kinase Assay | [2][4][8] |

| p38 | >10,000 nM | Kinase Assay | [4] |

(IC₅₀: The half-maximal inhibitory concentration, a measure of inhibitor potency.)

Table 2: Cellular Effects of LIMKi3

| Cell Line | Effect | Concentration | Source |

| MDA-MB-231 | Blockage of cell invasion | 10 µM (93%) | [1] |

| MDA-MB-231 | Dose-dependent inhibition of cofilin phosphorylation | 3–10 µM | [1][2] |

| A549 | Non-toxic | >10,000 nM | [4] |

| Porcine Oocyte | Disruption of actin distribution | 200 µM | [1] |

| Porcine Oocyte | Failure of meiotic spindle migration | 200 µM | [1] |

Downstream Cellular Consequences of LIMK Inhibition

By promoting actin depolymerization, LIMKi3 affects several fundamental cellular processes:

-

Disruption of Actin Cytoskeleton: Treatment with LIMKi3 leads to a visible reduction in F-actin stress fibers and a more diffuse actin signal throughout the cytoplasm and at the cell cortex.[1][2] This alters cell morphology and structural integrity.

-

Inhibition of Cell Motility and Invasion: Actin dynamics are the engine of cell migration. By disrupting the controlled polymerization and depolymerization of actin required for lamellipodia and filopodia formation, LIMKi3 effectively blocks cell motility and invasion, a key area of interest for oncology research.[1]

-

Impaired Spindle Positioning and Cytokinesis: The actin cytoskeleton plays a critical role in positioning the mitotic spindle during cell division. LIMKi3 treatment can cause abnormal spindle positioning, potentially leading to defects in cell division.[1]

-

Modulation of Neurite Outgrowth: In neuronal cells, LIMK1 is involved in regulating growth cone dynamics and neurite outgrowth. Inhibition by compounds like LIMKi3 can impact these developmental processes.[6]

-

Induction of Apoptosis: In certain cancer cell types, constitutive activation of the ROCK-LIMK pathway can be pro-survival. Inhibition of LIMK can reactivate cofilin, which has been shown to translocate to the mitochondria and induce apoptosis.[4]

Detailed Experimental Protocols

Here we provide detailed methodologies for key experiments used to characterize the effects of LIMKi3.

6.1. In Vitro LIMK Kinase Assay

This protocol determines the direct inhibitory effect of LIMKi3 on the enzymatic activity of LIMK1 or LIMK2.

-

Objective: To calculate the IC₅₀ value of LIMKi3 against recombinant LIMK1/2.

-

Principle: A radioactive phosphate from [γ-³²P]ATP is incorporated into a substrate (e.g., cofilin or a peptide substrate) by the kinase. The amount of incorporated radioactivity is measured, and the reduction in this signal in the presence of the inhibitor is quantified.

-

Materials:

-

Recombinant human LIMK1 or LIMK2

-

Biotinylated cofilin or destrin substrate

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

[γ-³²P]ATP

-

Non-radioactive ATP

-

LIMKi3 stock solution (in DMSO)

-

96-well filter plates

-

Scintillation counter and fluid

-

-

Procedure:

-

Prepare a serial dilution of LIMKi3 in DMSO, followed by a further dilution in Kinase Buffer.

-

In a 96-well plate, add 10 µL of the diluted LIMKi3 or DMSO (for control).

-

Add 20 µL of a solution containing the recombinant LIMK enzyme and the cofilin substrate in Kinase Buffer.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 20 µL of a solution containing both non-radioactive ATP and [γ-³²P]ATP in Kinase Buffer.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the biotinylated substrate.

-

Wash the plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

6.2. Western Blotting for Phospho-Cofilin (p-Cofilin)

This protocol assesses the cellular activity of LIMKi3 by measuring the levels of phosphorylated cofilin in treated cells.

Figure 2: Standard experimental workflow for Western Blot analysis of p-Cofilin levels.

-

Objective: To determine if LIMKi3 treatment reduces the level of Ser3-phosphorylated cofilin in a cell line.

-

Materials:

-

Cell line of interest (e.g., HT-1080, MDA-MB-231)

-

LIMKi3 stock solution (in DMSO)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: Rabbit anti-p-Cofilin (Ser3), Rabbit anti-total-Cofilin, Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated goat anti-rabbit, HRP-conjugated goat anti-mouse

-

PVDF membrane, transfer buffer, TBST (Tris-buffered saline with Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of LIMKi3 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2-24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them on ice using supplemented Lysis Buffer. Scrape the cells and collect the lysate.

-

Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Electrophoresis: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibody (e.g., anti-p-Cofilin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total cofilin and a loading control (e.g., β-actin) to ensure equal protein loading and to quantify the relative change in phosphorylation.

-

Conclusion

LIMKi3 is a powerful and selective tool for investigating the roles of LIMK1 and LIMK2. Its primary mechanism of action is the direct inhibition of LIMK, which prevents the inactivation of cofilin and leads to the depolymerization of the actin cytoskeleton. This fundamental action has profound downstream consequences, affecting cell shape, motility, division, and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the LIMK signaling axis. The continued use of well-characterized probes like LIMKi3 will be instrumental in further dissecting these complex pathways.

References

- 1. LIMK1/2 inhibitor LIMKi 3 suppresses porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Role of LIM Kinases during Development: A Lens to Get a Glimpse of Their Implication in Pathologies [mdpi.com]

- 10. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

The Central Role of LIMK1 in Orchestrating Actin Cytoskeleton Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that has emerged as a critical regulator of actin cytoskeleton dynamics. Its pivotal role in controlling cell morphology, motility, and invasion has significant implications for various physiological and pathological processes, including neuronal development and cancer metastasis. This technical guide provides an in-depth exploration of LIMK1's function, regulation, and interplay with the actin cytoskeleton. It offers detailed experimental protocols for studying LIMK1 activity and its cellular effects, presents quantitative data for key molecular interactions, and visualizes the complex signaling pathways involving LIMK1. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating LIMK1 as a therapeutic target.

Introduction

The actin cytoskeleton is a highly dynamic network of protein filaments that underpins a multitude of cellular functions, from maintaining cell shape and polarity to enabling cell migration and division. The constant remodeling of this network is tightly controlled by a host of regulatory proteins. Among these, LIM domain kinase 1 (LIMK1) has been identified as a key player, acting as a central node in signaling pathways that converge to regulate actin filament turnover.

LIMK1 is a member of the LIM kinase family, characterized by the presence of two N-terminal LIM domains, a PDZ domain, and a C-terminal kinase domain. Its primary and most well-characterized substrate is cofilin, an actin-depolymerizing factor. By phosphorylating cofilin at a conserved serine residue (Ser-3), LIMK1 inactivates its actin-severing activity.[1][2] This leads to an accumulation of filamentous actin (F-actin) and a stabilization of the actin cytoskeleton.

The activity of LIMK1 is itself tightly regulated by upstream signaling pathways, most notably those involving the Rho family of small GTPases. Kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK) phosphorylate and activate LIMK1, thereby linking extracellular signals to the actin cytoskeleton.[2][3] Given its central role in cytoskeletal regulation, dysregulation of LIMK1 activity has been implicated in a number of diseases, making it an attractive target for therapeutic intervention.

This guide will delve into the molecular mechanisms of LIMK1-mediated regulation of actin dynamics, provide detailed methodologies for its study, and present key quantitative data to facilitate further research and drug discovery efforts.

The LIMK1 Signaling Pathway

The canonical LIMK1 signaling pathway is initiated by the activation of Rho family GTPases, such as RhoA, Rac1, and Cdc42, in response to various extracellular stimuli. These activated GTPases then engage their downstream effector kinases, which in turn phosphorylate and activate LIMK1.

Upstream Regulators

-

Rho-associated coiled-coil containing protein kinase (ROCK): Activated by RhoA, ROCK directly phosphorylates LIMK1 at Threonine-508 (Thr508) in the activation loop of the kinase domain, leading to its activation.[3]

-

p21-activated kinase (PAK): PAK1 and PAK4, which are effectors of Rac1 and Cdc42, also phosphorylate LIMK1 at Thr508, providing a parallel pathway for LIMK1 activation.[2][4]

Downstream Effector: Cofilin

The primary downstream target of LIMK1 is cofilin. Upon activation, LIMK1 phosphorylates cofilin at Serine-3 (Ser3).[2] This phosphorylation event prevents cofilin from binding to and severing F-actin, leading to the stabilization and accumulation of actin filaments.

Signaling Pathway Diagram

// Nodes Extracellular_Signals [label="Extracellular Signals\n(e.g., Growth Factors, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rho_GTPases [label="Rho GTPases\n(RhoA, Rac1, Cdc42)", fillcolor="#FBBC05", fontcolor="#202124"]; ROCK [label="ROCK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAK [label="PAK1/4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LIMK1 [label="LIMK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cofilin [label="Cofilin (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pCofilin [label="p-Cofilin (Inactive)\n(Ser3)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Actin_Severing [label="Actin Filament Severing", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Actin_Stabilization [label="Actin Filament Stabilization\n(Increased F-actin)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Extracellular_Signals -> Rho_GTPases; Rho_GTPases -> ROCK [label=" activates"]; Rho_GTPases -> PAK [label=" activates"]; ROCK -> LIMK1 [label=" phosphorylates (Thr508)"]; PAK -> LIMK1 [label=" phosphorylates (Thr508)"]; LIMK1 -> Cofilin [label=" phosphorylates (Ser3)"]; Cofilin -> Actin_Severing [label=" promotes"]; pCofilin -> Actin_Stabilization [style=dashed, label=" leads to"]; Cofilin -> pCofilin [dir=none, style=invis]; } .

Caption: The LIMK1 signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to LIMK1 activity and its interaction with cofilin and small molecule inhibitors.

Kinetic Parameters of LIMK1

| Parameter | Value | Substrate | Reference |

| Km | 8 µM | Cofilin | [5] |

IC50 Values of Selected LIMK1 Inhibitors

| Inhibitor | LIMK1 IC50 (nM) | Assay Type | Reference |

| Staurosporine | 0.7 | Radiometric | [2] |

| Ro 31-8220 | 7,100 | Radiometric | [2] |

| GW5074 | 12,000 | Radiometric | [2] |

| H-89 | 1,300 | Radiometric | [2] |

| Rottlerin | >50,000 | Radiometric | [2] |

| TH-257 | - | - | [6] |

| LIJTF500025 | - | - | [6] |

| LIMKi3 | - | - | [6] |

Note: Specific IC50 values for TH-257, LIJTF500025, and LIMKi3 were not explicitly found in the provided search results but are mentioned as potent inhibitors.

Experimental Protocols

This section provides detailed protocols for key experiments used to study LIMK1's role in actin dynamics.

Expression and Purification of Recombinant Active LIMK1

This protocol describes the expression of His-tagged LIMK1 in E. coli and its purification using affinity chromatography.

Caption: Workflow for LIMK1 expression and purification.

Materials:

-

E. coli strain BL21(DE3)

-

LIMK1 expression vector (e.g., pET vector with an N-terminal His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 0.5 M NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, protease inhibitors)

-

Wash buffer (Lysis buffer with a slightly higher imidazole concentration)

-

Elution buffer (Lysis buffer with 250-500 mM imidazole)

-

Ni-NTA affinity resin

-

Dialysis tubing and storage buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 10% glycerol)

Procedure:

-

Transform the LIMK1 expression plasmid into competent E. coli BL21(DE3) cells.

-

Inoculate a single colony into a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture overnight at a lower temperature, such as 25°C, to improve protein solubility.

-

Harvest the cells by centrifugation at 8000 rpm for 15 minutes at 4°C.[7]

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 18000 rpm for 40 minutes at 4°C to pellet cell debris.[7]

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged LIMK1 protein with elution buffer.

-

Collect the fractions and analyze them by SDS-PAGE to identify those containing pure LIMK1.

-

Pool the pure fractions and dialyze against storage buffer.

-

Determine the protein concentration, aliquot, and store at -80°C.

In Vitro LIMK1 Kinase Assay

This protocol describes a radiometric assay to measure the kinase activity of LIMK1 using recombinant cofilin as a substrate.

Materials:

-

Purified active recombinant LIMK1

-

Recombinant cofilin

-

Kinase reaction buffer (e.g., 62.5 mM Tris-HCl pH 7.5, 1.25% BSA, 0.1% 2-mercaptoethanol, 0.5 mM EGTA, 0.01% Brij-35, 20 mM MgCl2)

-

ATP solution (containing [γ-32P]ATP)

-

SDS-PAGE loading buffer

-

Phosphorimager

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube on ice.

-

To the reaction buffer, add purified LIMK1 (e.g., 0.02 µg) and recombinant cofilin (e.g., 0.2 µg).[5]

-

Initiate the reaction by adding the ATP solution (e.g., to a final concentration of 0.2 mM) containing [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).[5]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of 32P into cofilin using a phosphorimager.

In Vitro Pyrene-Actin Polymerization Assay

This assay measures the effect of LIMK1 and cofilin on the polymerization of actin in vitro.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

-

Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0)

-

Purified active LIMK1

-

Recombinant cofilin

-

Fluorometer

Procedure:

-

Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.

-

In a fluorometer cuvette, mix the G-actin solution with LIMK1 and/or cofilin in G-buffer.

-

Establish a baseline fluorescence reading.

-

Initiate actin polymerization by adding 1/10th volume of 10X polymerization buffer.

-

Immediately start recording the fluorescence intensity (excitation at ~365 nm, emission at ~407 nm) over time.

-

The increase in fluorescence corresponds to the incorporation of pyrene-labeled actin monomers into filaments. Analyze the kinetics of polymerization (lag phase, elongation rate, and steady-state) to determine the effects of LIMK1 and cofilin.

Cell Migration and Invasion Assays

These assays are used to assess the impact of LIMK1 activity on the migratory and invasive potential of cells.

Caption: Workflows for cell migration and invasion assays.

Wound Healing (Scratch) Assay:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a linear scratch in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing the experimental treatment (e.g., a LIMK1 inhibitor or vehicle control).

-

Image the scratch at the beginning of the experiment (T=0) and at regular intervals (e.g., every 12-24 hours).

-

Measure the width of the scratch at different time points to quantify the rate of cell migration into the wounded area.

Transwell Invasion Assay:

-

Coat the upper surface of a transwell insert (with a porous membrane) with a layer of Matrigel to mimic the extracellular matrix.

-

Seed cells in serum-free medium into the upper chamber of the transwell insert.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have invaded to the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope to quantify invasion.

Immunofluorescence Staining for Phosphorylated Cofilin

This protocol allows for the visualization of LIMK1 activity in cells by detecting its downstream target, phosphorylated cofilin.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against phosphorylated cofilin (p-cofilin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Grow cells on sterile glass coverslips.

-

Wash the cells briefly with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody against p-cofilin, diluted in blocking buffer, overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the localization and intensity of p-cofilin staining using a fluorescence microscope.

Conclusion

LIMK1 stands as a central regulator of the actin cytoskeleton, integrating signals from various pathways to control fundamental cellular processes. Its well-defined role in phosphorylating and inactivating cofilin provides a clear mechanism for its influence on actin dynamics. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of LIMK1. A deeper understanding of the LIMK1 signaling network will undoubtedly pave the way for novel therapeutic strategies targeting diseases driven by aberrant actin cytoskeletal regulation, such as cancer and neurological disorders. The continued exploration of LIMK1 biology holds great promise for uncovering new avenues for therapeutic intervention.

References

- 1. uniprot.org [uniprot.org]

- 2. Lim kinase - Wikipedia [en.wikipedia.org]

- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Phosphorylation of LIMK-1 by PAK [reactome.org]

- 5. string-db.org [string-db.org]

- 6. [PDF] Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity | Semantic Scholar [semanticscholar.org]

- 7. static.igem.org [static.igem.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effect of LIMKi3 on Cofilin Phosphorylation

This technical guide provides a comprehensive overview of the small molecule inhibitor LIMKi3 and its effect on the phosphorylation of cofilin, a key regulator of actin cytoskeletal dynamics. This document details the underlying signaling pathways, quantitative efficacy of LIMKi3, and the experimental protocols used to ascertain its effects.

The LIMK-Cofilin Signaling Pathway

LIM domain kinases (LIMK1 and LIMK2) are crucial signaling nodes that regulate the dynamics of the actin cytoskeleton.[1] They are dual-specificity kinases that recognize serine/threonine and tyrosine-containing substrates.[2] The most well-characterized substrates for LIMKs are the actin-depolymerizing factor (ADF)/cofilin family of proteins.[2][3]

The activation of LIMKs is often initiated by the Rho family of small GTPases, including RhoA, Rac, and CDC42.[2] These GTPases activate upstream kinases such as p21-activated kinases (PAKs) and Rho-associated kinases (ROCK).[2][3] These kinases, in turn, phosphorylate LIMK1 at threonine 508 (Thr508) or LIMK2 at threonine 505 (Thr505) within their activation loop, leading to LIMK activation.[2][3]

Once activated, LIMK phosphorylates cofilin at serine 3 (Ser3).[2] This phosphorylation event inactivates cofilin, preventing it from binding to and depolymerizing actin filaments.[2][4] The net result is the stabilization and polymerization of actin filaments, which is critical for cellular processes like cell migration and morphogenesis.[2] The process is reversible; phosphatases of the Slingshot (SSH) family can dephosphorylate cofilin, reactivating it and promoting actin turnover.[3][5]

References

- 1. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Regulation of actin dynamics through phosphorylation of cofilin by LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Processes Modulated by LIMKi3 Treatment

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LIM domain kinases (LIMK1 and LIMK2) are critical regulators of cytoskeletal dynamics, playing a pivotal role in both actin and microtubule organization.[1][2] Their dysregulation is implicated in numerous pathologies, including cancer metastasis and neurological disorders, making them attractive therapeutic targets.[3][4] LIMKi3 (also known as BMS-5) has emerged as a potent, small-molecule inhibitor of both LIMK1 and LIMK2.[5] This document provides a comprehensive technical overview of the cellular processes modulated by LIMKi3 treatment, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to LIM Kinases and LIMKi3

LIM kinases are serine/threonine and tyrosine kinases that function as key signaling nodes downstream of Rho family GTPases.[1] The canonical pathway involves activation of LIMK by Rho-associated protein kinase (ROCK) or p21-activated kinase (PAK), which phosphorylate LIMK1 at Thr508 or LIMK2 at Thr505.[1][4] Once activated, LIMK's primary and most well-characterized function is the phosphorylation of cofilin, an actin-depolymerizing factor, at Serine 3.[4] This phosphorylation inactivates cofilin, leading to the stabilization and polymerization of actin filaments.[4]

LIMKi3 is a potent, ATP-competitive (Type I) inhibitor of LIMK1 and LIMK2.[4][6] By blocking the kinase activity of LIMK, LIMKi3 treatment prevents cofilin phosphorylation, thereby maintaining cofilin in its active state. This leads to increased actin filament turnover and depolymerization, profoundly impacting cellular morphology and motility.[4][5]

Quantitative Data on LIMKi3 Activity

The efficacy of LIMKi3 has been quantified across various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibitory Activity of LIMKi3

| Target | IC50 Value | Assay Type | Source |

| LIMK1 | 7 nM | Radioactive Phosphate ATP Incorporation | [7] |

| LIMK2 | 8 nM | Radioactive Phosphate ATP Incorporation | [7] |

| LIMK1 | Low nM | RapidFire Mass Spectrometry (RF-MS) | [4] |

| LIMK2 | Low nM | RapidFire Mass Spectrometry (RF-MS) | [4] |

Table 2: Cellular Effects of LIMKi3 Treatment

| Cell Line | Treatment Concentration | Effect | Quantitative Measurement | Source | | :--- | :--- | :--- | :--- | | MDA-MB-231 | 0 - 10 µM | Inhibition of cofilin phosphorylation | Dose-dependent decrease |[5] | | MDA-MB-231 | Not specified | Reduction of tumor cell invasion | Significant decrease in 3D Matrigel assay |[8] | | A549 | 3 µM | Synergistic effect with Vincristine | ~2-fold decrease in Vincristine EC50 |[3] | | A549 | 3 µM | No significant effect on cell number | - |[3] | | HT-1080 | Not specified | Inhibition of cofilin phosphorylation | Dose-dependent decrease |[7] | | Mouse Xenograft | 60 mg/kg (daily) | Reduction in tumor volume | 25% reduction in phospho-cofilin levels |[7] | | Human Bladder Smooth Muscle Cells | 5 and 10 µmol/L | Reduced cell viability | Markedly reduced after 48h |[9] |

Core Signaling Pathways and Cellular Impact

LIMKi3 modulates cellular function primarily through its impact on the LIMK/cofilin axis, which in turn affects the actin cytoskeleton. However, emerging evidence shows LIMK also influences microtubule dynamics.

The Canonical LIMK/Cofilin Signaling Pathway

The best-characterized pathway involves the regulation of actin dynamics. Small GTPases like Rho, Rac, and Cdc42 activate their effector kinases (ROCK, PAK), which then phosphorylate and activate LIMK.[1] Activated LIMK phosphorylates and inactivates cofilin, leading to actin filament stabilization.[4] LIMKi3 directly inhibits LIMK, preventing cofilin phosphorylation and promoting actin turnover.[5]

Caption: The LIMK/Cofilin signaling pathway and the inhibitory action of LIMKi3.

Impact on Cellular Processes

The inhibition of LIMK by LIMKi3 results in several key cellular changes:

-

Actin Cytoskeleton Reorganization : Treatment leads to a reduction in F-actin intensity, consistent with increased actin depolymerization by active cofilin.[5]

-

Cell Migration and Invasion : By promoting a more dynamic actin cytoskeleton, LIMKi3 can reduce the invasive capacity of tumor cells, particularly in 3D environments.[8]

-

Microtubule Dynamics : LIMKs can also regulate microtubule stability, a function that appears to be independent of cofilin.[2][7] Pharmacological inhibition of LIMK has been shown to stabilize microtubules, which can disrupt mitotic spindle organization and impair tumor cell proliferation.[3][10]

Caption: Downstream cellular consequences of LIMK inhibition by LIMKi3.

Key Experimental Protocols

The following protocols are generalized methodologies based on published studies for assessing the cellular effects of LIMKi3.

Protocol: Western Blot for Cofilin Phosphorylation

This protocol is used to quantify the levels of phosphorylated cofilin (p-cofilin) relative to total cofilin in cell lysates following LIMKi3 treatment.

-

Cell Culture and Treatment : Plate cells (e.g., A549, MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of LIMKi3 (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6-24 hours).[3][6]

-

Lysis : Wash cells with ice-cold PBS. Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification : Scrape cell lysates and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-cofilin (Ser3).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

-

-

Stripping and Re-probing : To normalize for protein loading, strip the membrane and re-probe with primary antibodies against total cofilin and a loading control (e.g., GAPDH or ERK2).[3][6]

-

Quantification : Densitometrically quantify the band intensities using imaging software. Calculate the ratio of p-cofilin to total cofilin for each treatment condition.

Protocol: Cell Viability and Cytotoxicity Assay

This protocol assesses the effect of LIMKi3 on cell proliferation and survival.

Caption: General workflow for a cell viability assay to test LIMKi3 cytotoxicity.

-

Cell Seeding : Seed cells (e.g., A549, HBSMCs) into 96-well plates at a density of 2,000-10,000 cells per well.[3][9][12]

-

Treatment : After 12-24 hours, replace the medium with fresh medium containing serial dilutions of LIMKi3 or a vehicle control (DMSO).[12]

-

Incubation : Incubate the plates for 24, 48, or 72 hours.[9]

-

Viability Measurement :

-

For MTT/CCK-8 Assays : Add the respective reagent to each well, incubate for 1-4 hours, and measure the absorbance at the appropriate wavelength.[9][12]

-

For CellTiter-Glo® Assay : Add the luminescent reagent, incubate for a short period, and measure luminescence.[3]

-

For DAPI Staining : Fix cells with 4% paraformaldehyde, stain with DAPI, and use a high-content imaging system to count the number of nuclei per well.[3]

-

-

Data Analysis : Normalize the results to the vehicle-treated control cells. Plot the data as percent viability versus drug concentration and use a non-linear regression model to determine the EC50 or IC50 value.[12]

Protocol: Transwell Invasion Assay (Boyden Chamber)

This protocol measures the ability of cells to invade through a basement membrane matrix, a key feature of metastasis that is often modulated by actin dynamics.

-

Insert Preparation : Rehydrate Matrigel-coated Boyden chamber inserts (e.g., 8 µm pore size for MDA-MB-231 cells) with serum-free medium.

-

Cell Preparation : Culture cells to sub-confluency and then serum-starve them for 18-24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium.

-

Assay Setup :

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.

-

Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the insert. Include the desired concentration of LIMKi3 or DMSO control in the cell suspension.

-

-

Incubation : Incubate the plate for 22-24 hours at 37°C to allow for cell invasion.

-

Quantification :

-

Remove the non-invading cells from the top surface of the insert membrane with a cotton swab.

-

Fix the invading cells on the bottom surface of the membrane with methanol or paraformaldehyde.

-

Stain the cells with a crystal violet or a fluorescent dye like Calcein-AM.

-

Elute the stain and measure absorbance or count the number of stained cells in several microscopic fields for each membrane.

-

-

Data Analysis : Express the results as the average number of invading cells per field or as a percentage of the control.

Conclusion

LIMKi3 is a valuable chemical probe for elucidating the complex roles of LIM kinases in cellular physiology and pathology. Its primary mechanism of action via the inhibition of cofilin phosphorylation leads to significant modulation of actin-dependent processes, most notably a reduction in cancer cell invasion. Furthermore, its effects on microtubule dynamics highlight the multifaceted nature of LIMK signaling. The quantitative data and protocols provided in this guide serve as a resource for researchers investigating LIMK signaling and for professionals in drug development exploring the therapeutic potential of LIMK inhibition.

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]

- 8. LIMKi 3 | LIMK | Tocris Bioscience [tocris.com]

- 9. Inhibition of LIM kinase reduces contraction and proliferation in bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. embopress.org [embopress.org]

- 12. 4.9. Dose-Response Assay with LIMK2 Inhibitor [bio-protocol.org]

The Role of LIMK1 in Cancer Cell Migration and Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of LIM Domain Kinase 1 (LIMK1) in the processes of cancer cell migration and invasion, key steps in the metastatic cascade. LIMK1, a serine/threonine kinase, has emerged as a pivotal regulator of actin cytoskeleton dynamics, and its dysregulation is increasingly implicated in tumor progression and poor patient prognosis. This document details the core signaling pathways involving LIMK1, presents quantitative data from key studies, outlines relevant experimental protocols, and explores the potential of LIMK1 as a therapeutic target.

LIMK1 Signaling: A Nodal Point in Cytoskeletal Regulation

LIMK1 functions as a central hub, integrating signals from various upstream pathways to control the architecture and dynamics of the actin cytoskeleton.[1] Its activity is crucial for the morphological changes required for cell movement, including the formation of protrusions like lamellipodia and invadopodia, which are essential for cells to move and degrade the extracellular matrix (ECM).

The primary mechanism of LIMK1 action is the phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins.[2][3] Active cofilin severs actin filaments, promoting actin turnover. By phosphorylating cofilin, LIMK1 inhibits this activity, leading to the stabilization and accumulation of F-actin filaments.[2] This stabilization is a key driver of the formation of stress fibers and other structures that generate the protrusive and contractile forces necessary for cell migration and invasion.[4][5]

Two major signaling pathways converge on LIMK1 to regulate its activity in cancer cells:

-

The Rho/ROCK Pathway: The Rho family of small GTPases, particularly RhoA, are frequently activated in cancer. RhoA activates Rho-associated kinase (ROCK), which in turn directly phosphorylates and activates LIMK1 on threonine 508 (Thr508).[5][6] This cascade is often initiated by signals from G protein-coupled receptors (GPCRs) or integrins, and it is a major driver of cancer cell invasion.[7]

-

The Rac/PAK Pathway: The Rac and Cdc42 GTPases activate p21-activated kinases (PAKs), such as PAK1 and PAK4.[6] These kinases also phosphorylate LIMK1 at Thr508, leading to its activation.[6][8] The Rac/PAK/LIMK1 axis is particularly important for the formation of lamellipodia at the leading edge of migrating cells.[9]

Furthermore, LIMK1 is implicated in the Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness.[10][11] During EMT, LIMK1 expression and activity can be upregulated, contributing to the cytoskeletal reorganization that underpins this transition.[10]

Caption: The LIMK1 signaling pathway in cancer cell migration and invasion.

Quantitative Data on LIMK1 in Cancer Research

The upregulation of LIMK1 and its activity are correlated with increased malignancy and poor prognosis in various cancers. The following tables summarize key quantitative findings from the literature.

Table 1: LIMK1 Expression in Cancer

| Cancer Type | Finding | Reference |

| Pan-Cancer Analysis | LIMK1 mRNA is significantly upregulated in 16 out of 18 cancer types compared to normal tissues. | [9] |

| Lung Adenocarcinoma | LIMK1 mRNA and protein expression are significantly upregulated in tumor tissues compared to adjacent normal tissues. High expression is associated with lymph node metastasis and high TNM stage. | [9][12] |

| Colorectal Cancer | LIMK1 mRNA and protein expression are significantly higher in CRC tissues compared to normal tissues (Mean mRNA level: 4.501 vs 3.434). | [13] |

| Breast & Prostate Cancer | Invasive breast (MDA-MB-231) and prostate (PC-3) cancer cell lines show elevated levels and activity of LIMK1 compared to less invasive lines (MCF-7, LNCaP). | [4][5] |

| Ovarian Cancer | Overexpression of LIMK1 is significantly correlated with the severity and poor differentiation of ovarian cancer. | [9] |

Table 2: Functional Effects of LIMK1 on Migration and Invasion

| Cell Line | Experimental Condition | Effect on Migration/Invasion | Reference |

| MDA-MB-231 (Breast) | Overexpression of wild-type LIMK1 | ~1.9 to 2.4-fold increase in invasion through Matrigel. | [14] |

| MDA-MB-231 (Breast) | Expression of dominant-negative LIMK1 | ~70-90% decrease in invasion through Matrigel. | [14] |

| 801D (Lung) | siRNA-mediated knockdown of LIMK1 | Marked inhibition of cell migration and invasion. | [12] |

| MTLn3 (Rat Mammary) | Overexpression of LIMK1 | Suppressed invasion, intravasation, and metastasis. | [15] |

| MTLn3 (Rat Mammary) | Expression of dominant-negative LIMK1 | Enhanced tumor cell intravasation and increased metastasis. | [15] |

Table 3: Effect of LIMK1 Modulation on Cofilin Phosphorylation

| Cell Line | Experimental Condition | Effect on Phospho-Cofilin Levels | Reference |

| MDA-MB-231 (Breast) | Overexpression of wild-type LIMK1 | 1.3 to 1.7-fold increase in phospho-cofilin. | [14] |

| MDA-MB-231 (Breast) | Expression of dominant-negative LIMK1 | 0.7 to 0.9-fold change (decrease) in phospho-cofilin. | [14] |

| MDA-MB-231 (Breast) | Treatment with LIMK inhibitor (LIMKi) | Dose-dependent decrease in phospho-cofilin. | [16] |

| A549 (Lung) | Treatment with Luteolin (LIMK1 inhibitor) | Decreased levels of p-LIMK1 and p-cofilin. | [3] |

Table 4: Efficacy of Selected LIMK1 Inhibitors

| Inhibitor | Target | IC₅₀ (Kinase Assay) | Cellular Effect | Reference |

| Pyr1 | LIMK1 / LIMK2 | 50 nM / 75 nM | Inhibits cofilin phosphorylation, stabilizes microtubules, blocks cell motility. | [17][18][19] |

| LIMKi3 / BMS-5 | LIMK1 / LIMK2 | 7 nM / 8 nM | Reduces cofilin phosphorylation, inhibits invasion. | [18][19] |

| CRT0105950 | LIMK1 / LIMK2 | N/A | Induces dose-dependent decrease in cofilin phosphorylation. | [16] |

| Luteolin | LIMK1 | N/A (Confirmed direct binding) | Significantly inhibits LIMK1 kinase activity and suppresses tumor growth. | [3] |

Key Experimental Protocols

Investigating the role of LIMK1 requires a combination of molecular and cell biology techniques to assess its expression, activity, and functional consequences.

Caption: A typical experimental workflow for investigating LIMK1 function.

Transwell Migration and Invasion Assays

These assays are the gold standard for quantifying cell motility in vitro.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant (e.g., serum) is placed in the lower chamber. Migrating cells move through the pores to the underside of the membrane. For invasion assays, the membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which cells must degrade to pass through.

-

Methodology:

-

Preparation: Rehydrate Transwell inserts (8.0 µm pore size) in serum-free media. For invasion assays, coat the top of the membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Harvest and resuspend cells (e.g., 5 x 10⁴ cells) in serum-free media. Add the cell suspension to the upper chamber of each insert.

-

Chemoattraction: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plates for a period determined by the cell type's migratory capacity (e.g., 12-48 hours) at 37°C in a humidified incubator.

-

Fixation and Staining: After incubation, remove non-migrated cells from the top of the membrane with a cotton swab. Fix the cells on the bottom of the membrane with methanol and stain with a solution such as 0.1% Crystal Violet.

-

Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several representative microscopic fields for each membrane. Results are often expressed as a percentage or fold change relative to a control group.

-

Western Blotting for LIMK1 Pathway Components

Western blotting is used to quantify the expression and phosphorylation status of proteins in the LIMK1 pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.

-

Methodology:

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total-LIMK1, phospho-LIMK1 (Thr508), total-cofilin, phospho-cofilin (Ser3), and a loading control (e.g., GAPDH, β-actin). This is typically done overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

-

Immunofluorescence for Cytoskeletal Analysis

This technique allows for the visualization of LIMK1 localization and its impact on the actin cytoskeleton.

-

Principle: Cells grown on coverslips are fixed and permeabilized, then stained with fluorescently-labeled antibodies and probes to visualize specific proteins and cellular structures.

-

Methodology:

-

Cell Culture: Grow cells on sterile glass coverslips in a culture dish.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization: Permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.

-

Blocking: Block with a solution like 1% BSA in PBS to reduce non-specific staining.

-

Primary Antibody Staining: Incubate with primary antibodies against LIMK1 or phospho-cofilin.

-

Secondary Antibody and Phalloidin Staining: Wash and incubate with a fluorescently-labeled secondary antibody. Co-stain with fluorescently-conjugated phalloidin to visualize F-actin filaments. A nuclear counterstain like DAPI can also be included.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a confocal or fluorescence microscope.

-

Therapeutic Implications

The central role of LIMK1 in mediating cancer cell invasion and its elevated expression in multiple aggressive tumors make it an attractive target for anti-metastatic therapies.[2][4] Inhibiting LIMK1 offers a strategy to disrupt the actin dynamics required for cell motility and invasion, potentially preventing the spread of cancer cells from the primary tumor.[2][20]

Several small molecule inhibitors targeting the ATP-binding pocket of LIMK1 have been developed and show promise in preclinical models.[18][19][21] These inhibitors have been shown to effectively reduce cofilin phosphorylation, impair cancer cell migration and invasion, and in some cases, suppress tumor growth in vivo.[3][20] Furthermore, because LIMKs also regulate microtubule dynamics, their inhibition may offer therapeutic benefits in tumors that have developed resistance to microtubule-targeting agents like taxanes.[16][22]

Conclusion

LIMK1 is a key downstream effector of pro-invasive signaling pathways, including Rho/ROCK and Rac/PAK. By phosphorylating and inactivating cofilin, LIMK1 promotes the stabilization of actin filaments, driving the formation of migratory and invasive structures. Its overexpression and hyperactivity are hallmarks of many aggressive cancers, correlating with increased metastasis and poor patient outcomes. The development of specific LIMK1 inhibitors represents a promising therapeutic avenue to target the metastatic process, offering a potential strategy to improve outcomes for patients with advanced cancers. Further research and clinical evaluation of these inhibitors are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. What are LIMK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeting LIMK1 with luteolin inhibits the growth of lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A role for LIM kinase in cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Upregulation of LIMK1 Is Correlated With Poor Prognosis and Immune Infiltrates in Lung Adenocarcinoma [frontiersin.org]

- 10. LIMK1 Interacts with STK25 to Regulate EMT and Promote the Proliferation and Metastasis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytoskeletal Dynamics in Epithelial-Mesenchymal Transition: Insights into Therapeutic Targets for Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Downregulation of LIMK1 Level Inhibits Migration of Lung Cancer C...: Ingenta Connect [ingentaconnect.com]

- 13. LIMK1: A promising prognostic and immune infiltration indicator in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

- 21. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 22. oncotarget.com [oncotarget.com]

The Role of LIMK1 in Oocyte Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LIM Kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin dynamics, a process fundamental to the successful maturation of oocytes. As a downstream effector in the RhoA signaling pathway, LIMK1-mediated phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin, is critical for the precise control of cytoskeletal reorganization required for meiotic progression. This technical guide provides an in-depth overview of the LIMK1 signaling axis in oocyte maturation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers investigating the molecular mechanisms of oocyte maturation and for professionals involved in the development of therapeutic agents targeting female fertility.

The LIMK1 Signaling Pathway in Oocyte Maturation

LIMK1 is a key regulator of the actin cytoskeleton during oocyte maturation. Its activity is primarily controlled by the RhoA GTPase signaling pathway. Upon activation, RhoA activates Rho-associated kinase (ROCK), which in turn phosphorylates and activates LIMK1.[1][2] Activated LIMK1 then phosphorylates cofilin at its serine-3 residue, leading to the inactivation of cofilin's actin-severing activity.[3] This results in the stabilization and accumulation of F-actin filaments, which are essential for various processes during meiosis, including spindle migration and polar body extrusion.[1][3]

Quantitative Data on the Impact of LIMK1 Inhibition

Inhibition of LIMK1 activity has been shown to significantly impair oocyte maturation. The use of small molecule inhibitors, such as LIMKi3, has provided quantitative insights into the role of LIMK1 in this process. The following table summarizes the dose-dependent effects of LIMKi3 on the rate of first polar body extrusion in porcine oocytes.

| LIMKi3 Concentration (µM) | Number of Oocytes (n) | First Polar Body Extrusion Rate (%) | p-value vs. Control | Reference |

| 0 (Control) | 123 | 73.44 ± 5.18 | - | [4][5] |

| 50 | 95 | 65.66 ± 3.24 | > 0.05 | [4][5] |

| 100 | 111 | 58.04 ± 5.58 | < 0.05 | [4][5] |

| 150 | 101 | 54.76 ± 3.00 | < 0.05 | [4][5] |

| 200 | 135 | 46.88 ± 5.04 | < 0.01 | [4][5] |

*Data presented as mean ± SEM.

Experimental Protocols

Immunofluorescence Staining of Spindle and Actin Filaments in Mouse Oocytes

This protocol is synthesized from established methods for visualizing the meiotic spindle and actin cytoskeleton in mouse oocytes.

Materials:

-

M2 medium

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer: 5% BSA in PBS with 0.1% Triton X-100

-

Primary antibodies:

-

Anti-α-tubulin antibody (for spindle visualization)

-

Phalloidin conjugated to a fluorescent dye (for F-actin visualization)

-

-

Secondary antibody corresponding to the host species of the anti-α-tubulin antibody, conjugated to a fluorescent dye

-

Hoechst 33342 or DAPI (for DNA visualization)

-

Mounting medium

Procedure:

-

Oocyte Collection and Culture: Collect germinal vesicle (GV) stage oocytes from the ovaries of primed female mice and culture them in M2 medium under oil at 37°C in a 5% CO2 atmosphere to the desired meiotic stage.

-

Fixation: Fix the oocytes in 4% PFA in PBS for at least 30 minutes at room temperature.

-

Permeabilization: Permeabilize the oocytes with 0.5% Triton X-100 in PBS for 20 minutes.

-

Blocking: Block non-specific antibody binding by incubating the oocytes in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the oocytes with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the oocytes three times in PBS containing 0.1% Tween 20 for 15 minutes each.

-

Secondary Antibody and Phalloidin Incubation: Incubate the oocytes with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

DNA Staining: Counterstain the DNA by incubating the oocytes in Hoechst 33342 or DAPI solution for 15 minutes.

-

Mounting: Mount the oocytes on a glass slide with a drop of mounting medium and cover with a coverslip.

-

Imaging: Visualize the stained oocytes using a confocal microscope.

Western Blot Analysis of Phosphorylated Cofilin

This protocol is a synthesized guideline for the detection of phosphorylated cofilin in mouse oocytes.

Materials:

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer: 5% non-fat milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween 20)

-

Primary antibodies:

-

Anti-phospho-cofilin (Ser3) antibody

-

Anti-total cofilin antibody

-

Anti-β-actin or anti-α-tubulin antibody (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation: Collect a pool of oocytes (typically 50-100 per sample) at the desired meiotic stage. Lyse the oocytes directly in Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-cofilin antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBS-T for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Stripping and Reprobing: To detect total cofilin and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of LIMK1 in oocyte maturation.

Conclusion

LIMK1 is an indispensable regulator of actin dynamics during oocyte maturation. The RhoA-ROCK-LIMK1-cofilin signaling pathway provides a precise mechanism for controlling the cytoskeletal rearrangements necessary for successful meiosis. The inhibition of LIMK1 leads to predictable and quantifiable defects in oocyte maturation, highlighting its potential as a target for both fertility research and the development of novel contraceptives. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued investigation of LIMK1 and its role in female reproductive biology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The early molecular events leading to COFILIN phosphorylation during mouse sperm capacitation are essential for acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. LIMK1/2 inhibitor LIMKi 3 suppresses porcine oocyte maturation [PeerJ] [peerj.com]

- 5. LIMK1/2 inhibitor LIMKi 3 suppresses porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on LIMK Family Proteins in Cell Division: A Technical Guide

A comprehensive analysis of the roles of LIM Kinase 1 (LIMK1) and LIM Kinase 2 (LIMK2) in the regulation of mitotic events. Notably, foundational research extensively documents the functions of LIMK1 and LIMK2 in cell division; however, the designation "LIMK3" does not appear in the current scientific literature within this context, suggesting it may be a misnomer or a yet-to-be-characterized protein.

This technical guide provides an in-depth overview of the established roles of the LIM kinase (LIMK) family, specifically LIMK1 and LIMK2, in the intricate process of cell division. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms governed by these kinases during mitosis.

Introduction to the LIM Kinase Family